2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Biological Activities and Therapeutic Potentials
Benzothiazole Derivatives in Medicinal Chemistry : Benzothiazole and its derivatives, similar in structure to 2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, are noted for their varied biological activities. They possess anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, showcasing the significance of benzothiazole in medicinal chemistry (Bhat & Belagali, 2020).
Biological Features of Triazole Derivatives : The chemistry of 1,2,4-triazoles, a component of the chemical structure , is crucial for synthesizing biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, indicating the extensive research potential and biological significance of triazole derivatives (Ohloblina, 2022).
Gastroprotective Properties of Related Compounds : Although not directly related to this compound, it's worth noting compounds like ebrotidine, showcasing gastroprotective properties. This indicates the potential for related compounds to have significant medicinal applications, especially in enhancing mucosal repair and maintaining mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).
Synthetic Utilities in Medicinal Chemistry : Compounds such as o-phenylenediamines are utilized for synthesizing benzimidazoles, quinoxalines, and benzo〔1,5〕diazepines, indicating the importance of the structural components similar to the chemical in medicinal chemistry for creating compounds with significant biological applications (Ibrahim, 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets through π-π interactions, hydrogen bonding, or other types of intermolecular forces. The exact mode of action would depend on the specific biological targets of this compound.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-14-8-9-16(3)19(12-14)29(26,27)22-11-10-17-13-28-21-23-20(24-25(17)21)18-7-5-4-6-15(18)2/h4-9,12-13,22H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTMDKKWEWCNJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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